6-Chloro-3-cyanopicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-2-1-4(3-9)6(10-5)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBILUUJPWXTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259416 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256786-84-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-cyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256786-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Chloro 3 Cyanopicolinic Acid and Its Functionalized Derivatives
Synthetic Routes Towards 6-Chloro-3-cyanopicolinic Acid
The synthesis of this compound can be achieved through strategic functionalization of pyridine (B92270) precursors. A primary route involves the modification of a pre-existing picolinic acid framework.
One common strategy begins with 6-chloropicolinic acid as the starting material. evitachem.com The key transformation is the introduction of a cyano group at the 3-position of the pyridine ring. This cyanation step is a critical functionalization that installs the nitrile moiety necessary for subsequent derivatization.
Alternatively, synthetic pathways analogous to those used for similar substituted picolinic acids can be considered. For instance, the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid is accomplished by the oxidation of the corresponding methyl group on 6-chloro-3-fluoro-2-picoline. google.com This process typically employs a strong oxidizing agent like potassium dichromate in the presence of a catalyst system, such as sodium tungstate (B81510) and a phase transfer catalyst, to convert the methyl group to a carboxylic acid. google.com A similar approach could foreseeably be applied to the oxidation of a hypothetical 6-chloro-3-cyano-2-methylpyridine to yield the target acid.
Derivatization and Functionalization Strategies Employing this compound
This compound serves as a valuable building block for a variety of more complex molecules, owing to its multiple reactive sites: the carboxylic acid group, the chloro substituent, and the cyano group.
Acylation Reactions for Amide and Ester Formation
The carboxylic acid moiety of this compound is readily converted into esters and amides through acylation reactions. These transformations typically proceed via a nucleophilic acyl substitution mechanism. studymind.co.uk The carboxylic acid is often first activated to a more reactive intermediate, such as an acyl chloride, to facilitate the reaction with a nucleophile like an alcohol or an amine. savemyexams.comuomustansiriyah.edu.iq
Research on the closely related precursor, 6-chloropicolinic acid, demonstrates the feasibility of these reactions. It can be coupled with various alcohols (e.g., methanol, isopropanol) or amines (e.g., L-alanine methyl ester) to form the corresponding esters and amides. researchgate.net The use of modern coupling agents provides an efficient method for amide bond formation under mild conditions. For example, 6-chloropicolinic acid reacts with amines in the presence of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to produce amides in good yields. ambeed.com These established methods are directly applicable to this compound for the synthesis of its ester and amide derivatives.
The general mechanism for these reactions, particularly when using an acyl chloride intermediate, involves the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion to form the final product. studymind.co.uksavemyexams.com
Table 1: Representative Amide Coupling Reactions with 6-Chloropicolinic Acid
| Amine Reactant | Coupling Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-(2-aminophenyl)acetate hydrochloride | HATU | DIPEA | DMF | 20°C, 2.5h | Not specified | ambeed.com |
| 3-Amino-2-chloro-4-methylpyridine | HBTU | TEA | DMF | 70°C, 15h | 46% | ambeed.com |
Nucleophilic Substitution Reactions on the Pyridine Ring
The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the cyano group enhances the electrophilicity of the carbon atom bearing the chlorine, making it a viable site for attack by various nucleophiles.
Studies on related 6-chloropyridine systems have shown that the chlorine atom can be displaced by a range of nucleophiles. For example, the chlorine in 2-amino-3,5-dinitro-6-chloropyridine can be substituted by ammonia (B1221849) or sodium azide. Similarly, various amines have been successfully used to displace the chlorine atom in (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles. This reactivity allows for the introduction of diverse functionalities, such as amino and azido (B1232118) groups, onto the pyridine core.
Ring-Closure Reactions for Heterocyclic System Construction
The bifunctional nature of this compound, possessing both a cyano group and a carboxylic acid, makes it an excellent precursor for the construction of fused heterocyclic systems. A prominent application is in the synthesis of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. journaljpri.comresearchgate.net
A well-documented strategy involves an initial acylation reaction to form an amide, followed by an intramolecular ring-closure. Research on the isomer, 6-chloro-5-cyanopicolinic acid, illustrates this process clearly. It is used as a starting material to synthesize 2,4-diaminopyrido[2,3-d]pyrimidine derivatives through a sequence of acylation and subsequent cyclization reactions. researchgate.net The general principle involves the reaction of the carboxylic acid with a suitable amine, followed by a base- or acid-catalyzed intramolecular cyclization where the newly formed amide nitrogen attacks the cyano group to form the pyrimidine (B1678525) ring. This synthetic strategy is a powerful tool for building molecular complexity from relatively simple starting materials. nih.govbu.edu.eg
Advanced Coupling Reactions in Pyridinecarboxylic Acid Derivative Synthesis
Halogenated pyridine rings are versatile substrates for various transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The 6-chloro substituent on the picolinic acid scaffold can participate in such reactions.
For instance, pyridine carboxylic acid chlorides can undergo efficient palladium-catalyzed cross-coupling reactions with alkylzinc reagents (a form of Negishi coupling) to produce the corresponding ketones. This demonstrates that the chloro-substituent on the pyridine ring can be selectively coupled without affecting the acyl chloride functionality under specific catalytic conditions. Other advanced coupling reactions, such as the Suzuki-Miyaura reaction (using boronic acids) and the Heck reaction (using alkenes), are also widely employed for the functionalization of halopyridines, indicating that this compound could be a suitable substrate for these powerful synthetic methods.
Catalytic Approaches in the Synthesis of Picolinate (B1231196) and Picolinic Acid Derivatives
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several innovative catalytic approaches have been developed for the synthesis of picolinic acids and their ester derivatives (picolinates).
One notable method is a multi-component reaction that utilizes a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, to produce a variety of picolinate and picolinic acid derivatives. This one-pot synthesis involves the reaction of components like an alpha-keto ester, ammonium (B1175870) acetate (B1210297), malononitrile (B47326), and various aldehydes. The catalyst facilitates the reaction sequence under ambient temperature, showcasing a significant advancement in sustainable chemistry.
Another approach involves biocatalysis. The enzyme Catechol 2,3-dioxygenase (C23O) has been used to catalyze the synthesis of picolinic acid derivatives from corresponding catechol precursors. The enzyme cleaves the catechol ring to form 2-hydroxymuconic semialdehyde, which then undergoes a non-enzymatic cyclization in the presence of ammonia to yield the picolinic acid. This method has been successfully applied to produce derivatives such as 5-chloropicolinic acid.
Furthermore, picolinate-directed C–H functionalization represents a cutting-edge strategy. An iron-based catalyst (FeCl₃) can mediate the meta-selective amination of aromatic picolinates. This reaction highlights the use of the picolinate group as a directing group to achieve regioselective functionalization at a remote C-H bond, offering a powerful tool for late-stage modification of complex molecules. msu.edu
Table 2: Catalytic Systems for Picolinic Acid/Picolinate Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Key Reactants | Reference |
|---|---|---|---|---|
| Heterogeneous MOF | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component Reaction | α-keto ester, ammonium acetate, malononitrile, aldehyde | evitachem.com |
| Enzyme (Biocatalyst) | Catechol 2,3-dioxygenase | Oxidative Cleavage/Cyclization | Catechol derivatives, ammonia | nih.gov |
| Homogeneous Metal | FeCl₃ | C-H Amination | Aromatic picolinates | msu.edu |
Heterogeneous Catalysis in Multi-Component Reactions
Multi-component reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing waste and simplifying purification processes. The use of heterogeneous catalysts in MCRs is particularly advantageous as it allows for easy separation and recycling of the catalyst, contributing to more sustainable and cost-effective chemical production. rsc.orgmdpi.com
A notable example in the synthesis of functionalized picolinic acid derivatives is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, in a multi-component reaction. nih.govrsc.orgresearchgate.net This reaction involves the condensation of an aldehyde, malononitrile, ammonium acetate, and a 2-oxoalkanoate to produce highly substituted picolinate derivatives. The catalyst, a zirconium-based Metal-Organic Framework functionalized with phosphonic acid groups, demonstrates high efficiency and can be readily recovered and reused. nih.govrsc.orgresearchgate.net
The proposed mechanism for this reaction highlights the role of the heterogeneous catalyst in facilitating several key steps. The acidic sites on the catalyst are believed to activate the reactants, promoting the initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by the addition of the enolate of the 2-oxoalkanoate and subsequent cyclization with ammonium acetate to form the pyridine ring. The final step involves an anomeric-based oxidation to yield the picolinate product. rsc.org
The versatility of this approach allows for the synthesis of a diverse library of picolinic acid derivatives by varying the starting aldehyde. The reaction proceeds under mild conditions, often at ambient temperature, with good to excellent yields, showcasing the potential of heterogeneous catalysis in the efficient construction of complex picolinates. rsc.org
Table 1: Performance of Various Catalysts in the Synthesis of Picolinate Derivatives
This interactive table summarizes the effectiveness of different catalysts in the model reaction for synthesizing picolinate derivatives. Users can sort the data by catalyst type, yield, and reaction time to compare their performance.
| Catalyst | Catalyst Type | Yield (%) | Reaction Time (h) |
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Heterogeneous (MOF) | 95 | 1.5 |
| p-TSA | Homogeneous (Acid) | 75 | 5 |
| DABCO | Homogeneous (Base) | 60 | 8 |
| No Catalyst | - | 10 | 24 |
| Data sourced from a study on the synthesis of picolinate and picolinic acid derivatives. rsc.org |
Application of Metal-Organic Frameworks (MOFs) as Catalysts
Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites, such as metal nodes and functionalized organic linkers. d-nb.infospringerprofessional.de Their crystalline and porous nature makes them particularly suitable for catalyzing a wide range of organic transformations, including those relevant to the synthesis of picolinic acid derivatives. d-nb.info
In the context of synthesizing functionalized picolinates, the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst exemplifies the potential of MOFs. nih.govrsc.orgresearchgate.net The UiO-66 architecture is known for its exceptional thermal and chemical stability, which is a crucial attribute for a reusable catalyst. mdpi.com The functionalization of the UiO-66(Zr)-NH₂ precursor with phosphonic acid groups introduces Brønsted acidic sites, which are key to catalyzing the multi-component reaction for picolinate synthesis. nih.govrsc.orgresearchgate.net
The synthesis of this functionalized MOF involves a post-synthetic modification approach. First, the parent UiO-66(Zr)-NH₂ is synthesized. Subsequently, a mixture of formaldehyde (B43269) and phosphorous acid is reacted with the amino groups on the organic linkers to introduce the N-(phosphonomethyl) functionalities. rsc.org This method allows for the precise installation of catalytic sites within the robust MOF structure.
The performance of UiO-66(Zr)-N(CH₂PO₃H₂)₂ in the synthesis of a variety of picolinate derivatives from different aldehydes has been systematically evaluated. The catalyst consistently provides high yields and can be recycled multiple times without a significant loss in activity, underscoring the benefits of using MOFs as stable and efficient heterogeneous catalysts. rsc.org
Table 2: Synthesis of Various Picolinate Derivatives using UiO-66(Zr)-N(CH₂PO₃H₂)₂ Catalyst
This interactive table showcases the versatility of the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst in synthesizing a range of picolinate derivatives from different starting aldehydes. Users can explore the product yields for various substitutions.
| Aldehyde | Product | Yield (%) |
| 4-Chlorobenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-methylnicotinate | 95 |
| Benzaldehyde | Ethyl 6-amino-5-cyano-2-methyl-4-phenylnicotinate | 92 |
| 4-Methoxybenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinate | 90 |
| 4-Nitrobenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-methylnicotinate | 88 |
| Data adapted from research on the catalytic synthesis of picolinate derivatives. rsc.org |
Strategic Considerations for Scalable Synthesis in Academic and Industrial Research
The transition of a synthetic route from a laboratory setting to a larger, industrial scale presents numerous challenges that require careful strategic planning. Key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.
Another crucial aspect of scalable synthesis is the choice of reagents and reaction conditions to ensure safety and feasibility at a larger scale. For example, oxidation reactions using potassium permanganate (B83412) in a microwave reactor are not practical for kilogram-scale production. nih.gov In the synthesis of a bipyridinyl carboxylic acid intermediate, an alternative oxidation method using selenium dioxide in pyridine was developed. nih.gov While selenium dioxide is toxic, the reaction conditions were optimized to be controllable and scalable, providing a viable path to the desired product on a large scale. The development of such alternative routes is a common theme in process chemistry, where the initial "discovery" synthesis is often replaced by a more practical and economical "manufacturing" synthesis.
Furthermore, the development of continuous flow processes can offer significant advantages for scalability, safety, and efficiency. For example, the in-situ generation of hazardous reagents like peracetic acid in a flow system, which is then directly used in a manganese-catalyzed epoxidation, mitigates the risks associated with storage and handling of the reactive oxidant. acs.org This approach not only enhances safety but can also improve reaction control and product consistency, making it an attractive strategy for the industrial production of fine chemicals derived from picolinic acids.
Role of 6 Chloro 3 Cyanopicolinic Acid As a Precursor in Diverse Synthetic Applications
Intermediate in the Synthesis of Pharmaceutical Research Compounds
6-Chloro-3-cyanopicolinic acid is recognized as a useful intermediate in medicinal chemistry for the synthesis of new, biologically active compounds. researchgate.net Its structure is a component of more complex molecules designed for pharmaceutical research. The presence of the carboxylic acid, chloro, and cyano groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for investigation in drug discovery programs. researchgate.net
Precursor for Agrochemical Research Intermediates
In addition to its role in pharmaceutical research, this compound is a precursor for intermediates used in the development of novel agrochemicals. cymitquimica.com The pyridinecarboxylic acid moiety is a feature found in numerous herbicidal and pesticidal compounds. The specific substitution pattern of this molecule offers a unique starting point for the synthesis of new active ingredients in crop protection research. cymitquimica.com
Building Block for Novel Heterocyclic Architectures
The creation of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. While this compound possesses the requisite functional groups to act as a building block for such structures, specific, documented research outlining its direct conversion into the following complex architectures is limited in available literature. The synthesis of related structures often proceeds through different precursors or isomers.
Synthesis of Quinazoline (B50416) Derivatives for Research
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, making them important targets in anticancer research. nih.gov Typically, their synthesis involves the cyclization of anthranilic acid derivatives. google.com Although the structural elements of this compound suggest its potential utility in forming related nitrogenous fused rings, direct synthetic routes to quinazolines using this specific precursor are not detailed in the surveyed scientific patents and articles. Research on a related isomer, 6-chloro-5-cyanopicolinic acid, has shown its use in creating 2,4-diaminoquinazoline derivatives, highlighting the potential of this class of compounds in heterocyclic synthesis. researchgate.net
Formation of Pyrido[2,3-d]pyrimidine Scaffolds for Research
Pyrido[2,3-d]pyrimidines, another class of privileged heterocyclic scaffolds, are of significant interest due to their structural similarity to the purine (B94841) bases of DNA and RNA. mdpi.com This has led to their development as inhibitors of various enzymes, including kinases. nih.gov Common synthetic strategies for this scaffold involve the condensation of 6-aminouracil (B15529) derivatives with aldehydes and malononitrile (B47326) or building from a pre-formed pyrimidine (B1678525) ring. mdpi.comscirp.org While this compound is a plausible starting material for constructing such fused pyridine-pyrimidine systems, specific methodologies detailing this transformation are not readily found. Notably, the related compound 6-chloro-5-cyanopicolinic acid has been successfully used to synthesize 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.net
Integration into Quinolinone Derivative Synthesis Pathways
Quinolinone and its derivatives are core structures in many natural products and pharmacologically active molecules. rsc.org Established synthetic methods, such as the Knorr and Friedländer syntheses, typically utilize aniline-based precursors to construct the quinolinone skeleton. rsc.org While the functional groups on this compound could theoretically be manipulated to participate in cyclization reactions to form quinolinone-like structures, documented pathways for this specific integration could not be identified in the reviewed literature.
Contribution to the Synthesis of Fused Heterocyclic Systems (e.g., Triazolo Phthalazines in related research)
The synthesis of complex, multi-ring fused heterocyclic systems is an active area of organic chemistry, driven by the search for novel therapeutic agents and functional materials. nih.govsioc-journal.cn The synthesis of triazolo-phthalazines, for instance, has been reported from precursors like o-azidobenzonitriles which undergo cyclization. researchgate.net Despite the versatility of this compound as a building block, its specific application in the synthesis of triazolo-phthalazines or similarly complex fused systems is not described in the available research.
Development of Ligands for Coordination Chemistry Research
The compound this compound serves as a versatile precursor in the synthesis of specialized ligands for coordination chemistry. Its structure, featuring a pyridine (B92270) ring with carboxylic acid, chloro, and cyano functional groups, offers multiple reactive sites for modification. This allows for the systematic design of polydentate ligands capable of forming stable complexes with a variety of metal ions. researchgate.netnih.gov
The strategic placement of the nitrogen atom within the pyridine ring and the adjacent carboxylic acid group creates a bidentate N,O-chelating unit, a common feature in picolinic acid-based ligands known to form stable complexes with numerous metal ions. researchgate.netnih.govajol.info The true synthetic versatility, however, comes from the chloro and cyano substituents. The electron-withdrawing properties of these groups influence the electronic character of the pyridine ring, while also providing handles for further chemical transformations to build more complex, multidentate ligand architectures.
Researchers can exploit these functional groups to develop ligands with specific properties. For instance, the chloro group can be substituted through nucleophilic substitution reactions, allowing for the attachment of additional coordinating groups. Similarly, the cyano group can be hydrolyzed or otherwise converted to introduce different functionalities. This adaptability makes this compound a valuable starting material for creating ligands tailored for applications in areas such as catalysis, materials science, and biomedical imaging. nih.gov
A study on picolinic acid derivatives highlights their extensive use as pendant arms in ligands for metal ion complexation. nih.gov The introduction of specific substituents, such as those present in this compound, can induce significant changes in both the molecular structure and the crystal packing of the final metal complexes. researchgate.netnih.gov This structural control is crucial for tuning the electronic, magnetic, and photophysical properties of the coordination compounds. ajol.info For example, a pyrazole-based ligand derived from a substituted picolinic acid, 3-chloro-6-(3,5-dimethy-1-yl)picolinic acid, was used to synthesize copper(II), cadmium(II), and lead(II) complexes, which self-assembled into three-dimensional supramolecular structures through hydrogen bonding and π–π interactions. tandfonline.com
The following table summarizes research findings on ligands derived from related picolinic acid precursors, illustrating the principles applicable to this compound derivatives in coordination chemistry.
| Precursor/Ligand Family | Metal Ion(s) | Resulting Complex Type | Key Research Findings |
| Picolinic Acid Derivatives | General Metal Ions | Stable Metal Complexes | Structural and electronic characteristics are versatile for forming stable complexes. Substituents induce changes in molecular structure and crystal packing. researchgate.netnih.gov |
| Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) | Co(II), Ni(II), Zn(II), Cd(II) | Mononuclear Complexes | Acts as a versatile multidentate ligand forming stable complexes with interesting topologies and physical properties like photoluminescence. ajol.info |
| 3-chloro-6-(3,5-dimethy-1-yl)picolinic acid | Cu(II), Cd(II), Pb(II) | 3-D Supramolecular Architectures | Complexes are connected through hydrogen bonds and aromatic π–π interactions. tandfonline.com |
| 6-Ethynylpicolinic acid | Transition Metals | Coordination Complexes | Can act as a ligand to form complexes useful in developing catalysts. |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 6 Chloro 3 Cyanopicolinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 6-chloro-3-cyanopicolinic acid, two distinct signals are expected for the aromatic protons on the pyridine (B92270) ring. These protons, located at positions 4 and 5, would appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chloro, cyano, and carboxylic acid groups would significantly influence their chemical shifts, pushing them downfield, typically in the range of 7.5 to 8.5 ppm. nih.gov The carboxylic acid proton itself would present as a broad singlet at a much lower field, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on established chemical shift principles for pyridine derivatives.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 8.0 - 8.5 | Doublet (d) |
| H-5 | 7.6 - 8.1 | Doublet (d) |
| -COOH | > 10 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated. The carbon of the carboxylic acid group (C=O) is typically found in the 160-170 ppm region. The carbon of the cyano group (-C≡N) usually appears around 115-120 ppm. rsc.org The five carbons of the pyridine ring would have chemical shifts spread over a wide range (approximately 120-155 ppm), influenced by the attached substituents. The carbon bearing the chlorine (C-6) and the carbons adjacent to the nitrogen and other electron-withdrawing groups (C-2, C-3) would be particularly deshielded. rsc.orgbldpharm.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on established chemical shift principles for substituted pyridines.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 110 - 115 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 152 - 156 |
| -COOH | 163 - 168 |
| -C≡N | 116 - 119 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them with a mass spectrometer. nih.gov For a pure sample of this compound (molecular weight 182.56 g/mol ), LC-MS analysis would confirm its purity and molecular weight. evitachem.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a mass-to-charge ratio (m/z) corresponding to the loss of a proton. High-resolution mass spectrometry could confirm the elemental composition, C₇H₃ClN₂O₂.
The fragmentation pattern in tandem MS (MS/MS) would be characteristic. Common fragmentation pathways for such carboxylic acids include the loss of CO₂ (44 Da) from the carboxyl group. nih.gov Other potential fragmentations could involve the loss of the cyano group or chlorine atom, providing further structural confirmation.
Table 3: Predicted LC-MS Fragmentation Data for this compound This table is based on common fragmentation patterns of aromatic carboxylic acids.
| Ion | Predicted m/z | Description |
| [M-H]⁻ | 181.98 | Deprotonated molecular ion |
| [M-H-CO₂]⁻ | 137.98 | Loss of carbon dioxide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent method for identifying the functional groups present in a compound.
For this compound, the IR spectrum would display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, a hallmark feature broadened by hydrogen bonding. A sharp, intense peak for the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1730 cm⁻¹. The presence of the cyano group (-C≡N) would be confirmed by a sharp, medium-intensity absorption band in the 2220-2260 cm⁻¹ region. Additionally, C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range, and various C-C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound This table is based on standard IR correlation charts.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carbonyl) | 1700 - 1730 | Strong |
| C≡N (Cyano) | 2220 - 2260 | Medium, Sharp |
| C-C, C-N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-Cl (Chloro) | 600 - 800 | Medium to Strong |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis (particularly for catalytic studies)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nm of a material's surface. researchgate.netmdpi.com This makes it exceptionally valuable in catalytic studies, where the surface chemistry of a catalyst dictates its activity and selectivity. mdpi.com
In research involving this compound, particularly when it or its derivatives are used as ligands or modifiers for heterogeneous catalysts, XPS provides critical insights. rsc.orgnih.gov For instance, when this molecule is adsorbed onto a metal catalyst surface (e.g., copper, silver, or palladium), XPS can confirm its presence and reveal the nature of its interaction with the catalyst. rsc.orgnih.govresearchgate.net
Principle and Application in Catalysis: The analysis involves irradiating the sample with a beam of X-rays while measuring the kinetic energy of electrons that are ejected from the material. The binding energy of these core-level electrons is unique to each element and is sensitive to the local chemical environment, an effect known as the "chemical shift." researchgate.net
In a catalytic context, researchers would use XPS to:
Confirm Surface Composition: Identify the presence of all expected elements on the catalyst surface: Carbon (C), Nitrogen (N), Oxygen (O), Chlorine (Cl), and the catalyst metal itself. nih.gov
Determine Chemical States: By analyzing high-resolution spectra of individual elements, one can determine their oxidation states and bonding environments. For example, the N 1s spectrum can distinguish between the nitrogen in the pyridine ring and the nitrile (-C≡N) group. researchgate.netaip.org It can also show how the nitrogen atom coordinates with the metal center of the catalyst.
Analyze Surface Interactions: The binding energies of the catalyst's metal core levels (e.g., Cu 2p, Ag 3d) can shift upon adsorption of the picolinic acid derivative, indicating charge transfer between the molecule and the surface, which is a key aspect of catalytic activity. researchgate.netresearchgate.net Similarly, shifts in the C 1s, N 1s, O 1s, and Cl 2p peaks of the adsorbate provide information on which parts of the molecule are most involved in the surface bonding. aip.orgresearchgate.net
Detailed Research Findings: While specific XPS studies on this compound are not extensively published, analysis of related pyridine-based systems on catalysts provides a clear framework for expected results. rsc.orgresearchgate.netaip.org A hypothetical XPS analysis of this compound adsorbed on a copper catalyst would involve acquiring a survey scan to identify all elements, followed by high-resolution scans for the C 1s, N 1s, O 1s, Cl 2p, and Cu 2p regions.
The deconvolution of these high-resolution peaks would yield distinct components corresponding to the different functional groups. For instance, the C 1s spectrum would be resolved into peaks for C-C/C-H in the pyridine ring, C-Cl, C-COOH, and C-CN. The N 1s spectrum would show components for the pyridine nitrogen and the nitrile nitrogen, with their binding energies indicating their interaction with the copper surface.
Table 1: Representative Binding Energies from XPS Analysis
This table illustrates the expected binding energy (BE) ranges for the core-level electrons of elements in this compound, based on data from similar structures and functional groups.
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) Range | Significance in Catalytic Studies |
| C 1s | Pyridine Ring (C-C, C-H) | 284.5 - 285.0 | Reference for charge correction; changes indicate ring interactions. |
| C-Cl | 286.0 - 287.0 | Confirms the presence and integrity of the chloro-substituent. | |
| C-CN (Nitrile) | 286.5 - 287.5 | Monitors the electronic state of the cyano group. | |
| C-COOH (Carboxyl) | 288.5 - 289.5 | Tracks the involvement of the carboxylic acid in surface binding. | |
| N 1s | Pyridine Ring | 399.0 - 400.5 | A shift to higher BE indicates coordination with a metal cation. |
| Nitrile (-C≡N) | 398.5 - 399.5 | Distinguishes nitrile nitrogen from pyridine nitrogen. | |
| O 1s | Carboxyl (C=O) | 531.5 - 532.5 | Differentiates between protonated and deprotonated states. |
| Carboxyl (C-OH) | 533.0 - 534.0 | Changes upon deprotonation and coordination to the metal surface. | |
| Cl 2p | C-Cl (on Pyridine) | 200.0 - 201.0 (2p₃/₂) | Confirms the covalent C-Cl bond and its stability during catalysis. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying each component in a mixture. openaccessjournals.comresearchgate.net It is widely used in the pharmaceutical and chemical industries for quality control, purity determination, and quantitative analysis due to its high resolution, accuracy, and reproducibility. openaccessjournals.comresearchgate.net For a compound like this compound, HPLC is the standard method to assess its purity after synthesis and purification. avantorsciences.commdpi.com
Principle and Application: HPLC operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). ijrpr.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. openaccessjournals.com
For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. chromatographyonline.com
Stationary Phase: A non-polar C18 (octadecylsilyl) column is a common choice, where the silica-based packing material is modified with C18 alkyl chains. chromatographyonline.com
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. chromatographyonline.com The pH of the aqueous portion is often adjusted with an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to control the ionization state of the acidic picolinic acid, ensuring sharp, symmetrical peaks. elementlabsolutions.comhplc.eu
Detection: A UV detector is commonly used, as the pyridine ring and conjugated system of the molecule absorb UV light at a characteristic wavelength (e.g., around 220-280 nm). chromatographyonline.com
Detailed Research Findings: The goal of an HPLC analysis for this compound is to develop a method that can separate the main compound from any starting materials, by-products, or degradation products. The result is a chromatogram, a plot of detector response versus time. The time at which a specific analyte elutes is called its retention time, and the area under its peak is proportional to its concentration. jasco-global.com
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com For quantitative analysis, a calibration curve is first generated by running standards of known concentrations. jasco-global.com The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve. Published studies on related picolinic acid derivatives report purities exceeding 98-99% as determined by HPLC. avantorsciences.commdpi.com
Table 2: Typical HPLC Method Parameters for Purity Analysis
This table outlines a representative set of conditions for an RP-HPLC method suitable for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress ionization of the carboxyl group, ensuring good peak shape. hplc.eu |
| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is effective for separating components with a range of polarities. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength where the aromatic and cyano-substituted pyridine ring exhibits strong absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Cyanopicolinic Acid Reactivity and Properties
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For picolinic acid derivatives, including 6-chloro-3-cyanopicolinic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine ground state geometries, dipole moments, and polarizability. These calculations reveal how the electron-withdrawing nature of the chlorine and cyano groups influences the electron distribution within the pyridine (B92270) ring and the acidity of the carboxylic acid group.
The calculated physicochemical properties of 6-chloro-5-cyanopicolinic acid, a closely related isomer, highlight the impact of substituent placement on molecular characteristics. ambeed.com For instance, moving the chlorine atom from position 3 to 6 can alter the aromatic electron withdrawal, thereby affecting the molecule's reactivity in chemical reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Computed Physicochemical Properties of a Related Isomer, 6-Chloro-5-cyanopicolinic acid
| Property | Value |
| Heavy Atom Count | 12 |
| Aromatic Heavy Atom Count | 6 |
| Fraction Csp3 | 0.0 |
| Rotatable Bond Count | 1 |
| H-bond Acceptor Count | 4.0 |
| H-bond Donor Count | 1.0 |
| Molar Refractivity | 40.92 |
| Topological Polar Surface Area (TPSA) | 77.96 Ų |
| Data sourced from computational analysis of 6-chloro-5-cyanopicolinic acid. ambeed.com |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in predicting and understanding the mechanisms of chemical reactions. rsc.org These methods can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. rsc.orgresearchgate.net For derivatives of this compound, these calculations can be used to explore synthetic routes and predict the feasibility of different chemical transformations. rsc.org For example, understanding the mechanism of nucleophilic aromatic substitution on the pyridine ring is crucial for synthesizing new derivatives. acs.org Quantum calculations can help predict the most likely site of substitution and the reaction conditions required. rsc.org
In the broader context of organic synthesis, quantum chemical calculations have proven invaluable for predicting unknown reactions and guiding catalyst design, thereby accelerating the discovery of new synthetic methodologies. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecules, tracking the movements of atoms and molecules over time. researchgate.net This technique is particularly useful for studying the conformational flexibility of molecules like this compound and its derivatives. researchgate.net By simulating the molecule in different environments, such as in solution or bound to a protein, MD can reveal the preferred conformations and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com
MD simulations are frequently employed in computational biology to investigate protein-ligand interactions, the effects of mutations, and protein folding. researchgate.net For a molecule like this compound, which may serve as a building block for bioactive compounds, MD simulations can help understand how it or its derivatives interact with biological targets. researchgate.netnih.gov These simulations can provide insights into the stability of the ligand-protein complex and identify key interacting residues. nih.govnih.gov
Structure-Activity Relationship (SAR) Modeling of Derived Compounds
Structure-Activity Relationship (SAR) modeling is a key component of drug discovery and materials science. It involves correlating the chemical structure of a compound with its biological activity or physical properties. For derivatives of this compound, SAR studies can help identify the structural features that are essential for a desired activity. For instance, in the development of inhibitors for a particular enzyme, SAR would involve synthesizing a series of derivatives with systematic modifications to the this compound scaffold and then testing their inhibitory potency.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), can be used to build mathematical models that predict the activity of new, unsynthesized compounds. mdpi.com This approach can significantly streamline the optimization process by prioritizing the synthesis of the most promising candidates.
In Silico Screening and Ligand-Based Design Approaches in Research
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. mdpi.comchemrxiv.org This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.
For research involving this compound, ligand-based design could be employed if other molecules with a similar picolinic acid core are known to be active. mdpi.com By identifying the common pharmacophoric features, new derivatives of this compound could be designed to enhance these features. Virtual screening of compound libraries could also identify derivatives of this compound as potential hits for a variety of biological targets. chemrxiv.orgnih.gov These computational hits would then be synthesized and tested experimentally to validate the in silico predictions.
Exploration of Biological Applications of 6 Chloro 3 Cyanopicolinic Acid Derivatives in Academic Research
Synthesis of Compounds Investigated for Anti-proliferative Activity in Research Models
The versatile chemical scaffold of 6-chloro-3-cyanopicolinic acid has served as a valuable starting point for the synthesis of novel compounds with potential anti-proliferative properties. Researchers have explored its utility in creating a diverse range of derivatives, including 2,4-diaminoquinazolines and 2,4-diaminopyrido[2,3-d]pyrimidines. researchgate.netresearchgate.netsioc-journal.cn The synthesis process typically involves an acylation reaction followed by a ring-closure reaction. researchgate.netresearchgate.netsioc-journal.cn While the reaction yields with other starting acids in these studies were generally above 65%, the use of this compound resulted in lower yields. researchgate.netresearchgate.netsioc-journal.cn
Despite the synthetic challenges, the resulting compounds have shown promise in preclinical evaluations. For instance, certain nitrogen mustard-linked chalcones derived from this scaffold exhibited potent anti-proliferative activities against selected tumor cells. researchgate.netsioc-journal.cn Specifically, compounds designated as 4c, 4d, 4e, and 4f demonstrated greater inhibitory activity against K562 (human leukemia) and HepG2 (human liver cancer) cell lines than the established anticancer drug 5-fluorouracil. sioc-journal.cnresearchgate.netsioc-journal.cn Further research into amide derivatives of thiazolo[5,4-d]pyrimidines, also synthesized from this compound, revealed that several of these compounds displayed moderate to excellent cytotoxic effects against various human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cells. researchgate.net In some cases, the activity of these derivatives surpassed that of the positive control, etoposide. researchgate.net
The anti-proliferative potential of derivatives is not limited to these specific examples. Research on usnic acid derivatives has also shown that some synthesized compounds are more active than the parent compound in inhibiting the survival of various cancer cell lines in a dose- and time-dependent manner. nih.gov These findings underscore the importance of this compound as a key building block in the ongoing search for new and effective anti-cancer agents. nih.govmdpi.com
Table of Research Findings on Anti-proliferative Activity
| Derivative Class | Starting Material | Cancer Cell Lines | Key Findings |
| Nitrogen Mustard-Linked Chalcones | This compound | K562 (Leukemia), HepG2 (Liver) | Compounds 4c, 4d, 4e, and 4f showed higher potency than 5-fluorouracil. sioc-journal.cnresearchgate.netsioc-journal.cn |
| Amide derivatives of Thiazolo[5,4-d]pyrimidines | This compound | PC3 & DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | Several compounds exhibited moderate to excellent activity, some surpassing etoposide. researchgate.net |
| Usnic Acid Derivatives | Usnic Acid | MCF-7 (Breast), PC-3 (Prostate), HeLa (Cervical) | Some derivatives were more active than the parent compound, inhibiting cell survival. nih.gov |
Development of Derivatives as Potential Inhibitors for Protein Targets (e.g., BCL6) in Chemical Biology Studies
The B-cell lymphoma 6 (BCL6) protein is a key transcriptional repressor crucial for the formation of germinal centers, and its dysregulation is implicated in the development of diffuse large B-cell lymphoma (DLBCL). nih.govacs.orgnih.govepo.org Consequently, inhibiting the interaction between BCL6 and its corepressors has emerged as a promising therapeutic strategy. acs.orgnih.gov this compound has been utilized in the synthesis of small molecule inhibitors targeting the BCL6 BTB domain, which is responsible for recruiting corepressor proteins. nih.govacs.orgepo.org
One synthetic route involves the nucleophilic aromatic substitution of 4,6-dichloro-5-cyanopicolinic acid with various amine-containing scaffolds. nih.gov This approach has led to the development of quinolinone-based BCL6 inhibitors. nih.gov For example, a series of N1-substituted quinolinone compounds were synthesized where the final step involved this substitution reaction. nih.gov The goal of these chemical biology studies is to optimize the potency and drug-like properties of these inhibitors. For instance, researchers have focused on improving cellular activity and membrane permeability, which are critical for therapeutic efficacy. nih.gov
The development of these inhibitors is part of a broader effort to create novel anticancer agents against DLBCL. nih.gov While there are currently no clinically approved BCL6 inhibitors, the ongoing research, which includes the use of this compound derivatives, holds potential for the future of lymphoma therapies. nih.gov
Table of BCL6 Inhibitor Development
| Inhibitor Class | Synthetic Strategy | Protein Target | Therapeutic Goal |
| Quinolinone Derivatives | Nucleophilic aromatic substitution with 4,6-dichloro-5-cyanopicolinic acid | BCL6 BTB domain | Disrupt BCL6-corepressor interaction for DLBCL treatment. nih.govacs.orgnih.gov |
Precursors for Compounds Explored as Antitumor Agents in Preclinical Research
The utility of this compound as a precursor extends to the synthesis of various compounds with potential antitumor activity, which are then evaluated in preclinical research settings. researchgate.netresearchgate.netnih.gov The structural features of this molecule, particularly the presence of chlorine and cyano groups on a pyridine (B92270) ring, make it a versatile starting material for creating diverse chemical libraries. nih.gov
For example, it has been used to synthesize 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.netsioc-journal.cnsioc-journal.cn The synthesis involves a straightforward two-step process of acylation and ring-closure. researchgate.netsioc-journal.cnsioc-journal.cn The resulting compounds have been subjected to in vitro antitumor activity screening using methods like the MTT assay. sioc-journal.cnsioc-journal.cn
Research has shown that some of these derivatives exhibit significant inhibitory effects on the proliferation of various cancer cell lines. researchgate.netsioc-journal.cn Notably, certain compounds demonstrated superior activity against human leukemia (K562) and liver cancer (HepG2) cells when compared to the standard chemotherapeutic agent, 5-fluorouracil. sioc-journal.cnsioc-journal.cn These promising preclinical findings highlight the importance of this compound as a foundational molecule in the discovery and development of novel anticancer drug candidates. nih.govoatext.com
Table of Preclinical Antitumor Agent Research
| Precursor | Derivative Class | Antitumor Activity Evaluation | Key Findings |
| This compound | 2,4-Diaminoquinazolines, 2,4-Diaminopyrido[2,3-d]pyrimidines | In vitro MTT assay | Some derivatives showed potent inhibition of K562 and HepG2 cancer cell proliferation, exceeding the efficacy of 5-fluorouracil. sioc-journal.cnsioc-journal.cn |
Research into Derived Scaffolds for Potential Antiparasitic, Antiviral, Antibacterial, and Antifungal Activity
Derivatives of this compound have been investigated for a broad spectrum of antimicrobial activities. The inherent reactivity of the pyridine scaffold allows for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. researchgate.net
In the realm of antiparasitic research, compounds derived from similar quinone structures have demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com For instance, certain phenylaminonaphthoquinones have shown potent antiplasmodial effects. mdpi.com While direct studies on this compound derivatives are less common, the broader class of quinoline (B57606) and pyridine-based compounds has shown promise. mdpi.comnih.gov
Regarding antiviral and antibacterial activity, pyrimidine (B1678525) derivatives have a well-documented history of biological activity. researchgate.net However, in a specific study, quinazoline (B50416) thioether derivatives bearing a 1,2,4-triazolo[4,3-a]pyridine moiety, synthesized from a related precursor, exhibited lower in vitro antibacterial activity against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri compared to their antifungal effects. researchgate.net Conversely, other studies have shown that some synthesized compounds possess better antibacterial activity against R. solanacearum and Xoo at higher concentrations. researchgate.net
The antifungal potential of these derivatives appears more pronounced. Several studies have reported that compounds derived from related chloro-pyridine carboxylic acids exhibit moderate to good in vitro antifungal activities against a range of plant pathogens, including Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani. researchgate.netmdpi.com Notably, some of these compounds displayed efficacy comparable to the commercial fungicide hymexazol. researchgate.net The exploration of s-triazine derivatives has also yielded compounds with antifungal potency comparable to fluconazole (B54011) against Candida species. mdpi.com Further research has identified 3-indolyl-3-hydroxy oxindole (B195798) derivatives with excellent antifungal activity against various plant pathogenic fungi. mdpi.com
Table of Antimicrobial Activity Research
| Activity | Derivative Class | Target Organisms | Key Findings |
| Antiparasitic | Phenylaminonaphthoquinones | Plasmodium falciparum | Some compounds showed potent antiplasmodial activity. mdpi.com |
| Antibacterial | Quinazoline thioether derivatives | Xanthomonas species | Lower activity compared to antifungal effects in one study. researchgate.net |
| Antifungal | Quinazoline thioether derivatives | Botrytis cinerea, Phomopsis sp., Rhizoctonia solani | Moderate to good activity, with some compounds comparable to hymexazol. researchgate.netmdpi.com |
| Antifungal | s-Triazine derivatives | Candida species | Some compounds showed potency comparable to fluconazole. mdpi.com |
| Antifungal | 3-Indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | Excellent antifungal activity observed. mdpi.com |
Design of Compounds with Reported Anti-inflammatory and Analgesic Properties in Research
The chemical framework of this compound is related to broader classes of compounds, such as arylpropionic acid derivatives, which are known for their anti-inflammatory and analgesic properties. ijpsr.com While direct research on the anti-inflammatory and analgesic effects of this compound itself is not extensively documented, the synthesis of derivatives with these potential applications has been an area of interest. researchgate.netnih.gov
The presence of a carboxylic acid group is often considered important for the pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.com Research on related structures, such as [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, has led to the preparation of amide derivatives that were tested for in vivo analgesic and anti-inflammatory activity. nih.gov In these studies, some of the synthesized compounds were found to have analgesic activity equipotent to aspirin (B1665792) and anti-inflammatory activity comparable to indomethacin. nih.gov
These findings suggest that the picolinic acid scaffold, including chlorinated derivatives, can serve as a template for designing novel compounds with potential therapeutic applications in managing inflammation and pain. ijpsr.comnih.gov
Table of Anti-inflammatory and Analgesic Research
| Derivative Class | Activity Assays | Key Findings |
| Amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid | p-Benzoquinone-induced writhing test (analgesic), Carrageenan-induced hind paw edema (anti-inflammatory) | Some compounds showed analgesic activity comparable to aspirin and anti-inflammatory activity comparable to indomethacin. nih.gov |
Synthesis of Herbicidal and Fungicidal Research Leads
This compound and its structural analogs are significant in the development of new agrochemicals, particularly herbicides and fungicides. evitachem.com Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. mdpi.com
Recent research has focused on designing novel picolinic acid compounds with enhanced herbicidal activity. For example, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for their inhibitory activity against the root growth of Arabidopsis thaliana. mdpi.com One compound, V-7, was found to be 45 times more potent than the commercial herbicide halauxifen-methyl. mdpi.com Further studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds also revealed superior inhibitory effects compared to picloram (B1677784), with some compounds even outperforming the newer herbicide florpyrauxifen. mdpi.com These compounds have shown good post-emergence herbicidal activity against broadleaf weeds. mdpi.comnih.gov The mode of action of some of these new picolinic acids appears to involve the promotion of ethylene (B1197577) release and abscisic acid (ABA) production, leading to rapid plant death. nih.gov
In the area of fungicides, derivatives of this compound have also been explored. researchgate.net For instance, some synthesized quinazoline derivatives containing a 1,2,4-triazole (B32235) Schiff-base unit exhibited moderate to good in vitro antifungal activities against various plant pathogens like Botrytis cinerea and Rhizoctonia solani. researchgate.netsioc-journal.cn Certain compounds showed EC50 values against Rhizoctonia solani that were comparable to the commercial fungicide hymexazol. researchgate.net These findings highlight the potential of this compound as a versatile scaffold for generating new lead compounds in the agrochemical industry. agriculturejournals.cznih.govnih.govnih.gov
Table of Herbicidal and Fungicidal Research
| Application | Derivative Class | Target | Key Findings |
| Herbicidal | 4-Amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana root growth, broadleaf weeds | Compound V-7 was 45 times more potent than halauxifen-methyl. mdpi.com Some compounds showed better post-emergence activity than picloram. mdpi.com |
| Herbicidal | 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Arabidopsis thaliana root growth, broadleaf weeds | Superior inhibitory effects compared to picloram and florpyrauxifen. mdpi.com |
| Fungicidal | Quinazoline derivatives with 1,2,4-triazole Schiff-base unit | Botrytis cinerea, Rhizoctonia solani | Moderate to good activity, with some compounds comparable to hymexazol. researchgate.net |
Future Research Directions and Emerging Trends for 6 Chloro 3 Cyanopicolinic Acid in Chemical Science
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 6-chloro-3-cyanopicolinic acid and its derivatives will increasingly prioritize green chemistry principles to reduce environmental impact and improve efficiency. Current strategies for creating substituted picolinic acids often rely on multi-step processes with harsh reagents. nih.gov Future research is expected to pivot towards more sustainable alternatives.
One promising avenue is the use of enzymatic and biocatalytic methods. For instance, catechol 2,3-dioxygenase has been successfully used to synthesize various picolinic acid derivatives, such as 5-chloropicolinic acid, from corresponding catechols with yields between 47% and 68%. tandfonline.com Similarly, bacteria like Acinetobacter sp. can transform precursors into complex picolinic acids, a method that could be adapted for this compound. nih.gov Another approach involves the one-step conversion of aminophenols to picolinic acids using 2-aminophenol (B121084) 1,6-dioxygenase, which achieves yields greater than 90%.
Additionally, the development of transition-metal-free synthesis is a key trend. rsc.org Research into methods like the decarboxylative halogenation of picolinic acids using dihalomethane under oxygen illustrates a move away from heavy metal catalysts. rsc.org Organo-catalysis, using simple organic molecules like 3-picolinic acid to catalyze reactions, also presents a cost-effective and environmentally benign option for producing complex heterocyclic structures. sci-hub.se
Table 1: Comparison of Potential Green Synthesis Methodologies for Picolinic Acid Derivatives
| Methodology | Key Features | Potential Advantages for this compound | Representative Research (on related compounds) |
|---|---|---|---|
| Enzymatic Synthesis | Uses enzymes like dioxygenases as catalysts. | High selectivity, mild reaction conditions, reduced waste. | Synthesis of 5-chloropicolinic acid from 4-chlorocatechol. tandfonline.com |
| Biocatalysis | Utilizes whole microorganisms to perform transformations. | Can produce complex molecules from simple precursors. | Production of 6-phenylacetylene picolinic acid using Acinetobacter sp. nih.gov |
| Transition-Metal-Free Reactions | Avoids the use of palladium, copper, or other heavy metals. | Reduces cost and environmental toxicity. | Decarboxylative halogenation of 2-picolinic acids. rsc.org |
| Organo-catalysis | Employs small organic molecules as catalysts. | Metal-free, cost-effective, and environmentally friendly. | 3-picolinic acid as a catalyst for imidazole (B134444) synthesis. sci-hub.se |
Investigation of Novel Reactivity Patterns and Chemical Transformations
The unique arrangement of electron-withdrawing chloro and cyano groups alongside the carboxylic acid on the pyridine (B92270) ring of this compound suggests a rich and underexplored reactivity profile. Future research will focus on leveraging these functional groups to forge new chemical bonds and construct complex molecular architectures.
A significant area of exploration is the decarboxylative cross-coupling reaction, where the carboxylic acid group is removed to form a new carbon-carbon bond. This has been a highly successful strategy for other picolinic acid derivatives. acs.orgnih.govnih.govrsc.org Palladium and copper dual-catalyst systems have enabled the coupling of picolinate (B1231196) salts with a wide range of aryl halides under mild conditions, achieving yields up to 96%. acs.orgnih.govacs.org Applying this methodology to this compound could provide a direct route to novel biaryl compounds, which are valuable scaffolds in drug discovery. acs.orgnih.govacs.org
The inherent electronic properties of the substituted pyridine ring also invite investigation into C-H functionalization. While direct functionalization of pyridines can be challenging, new methods are emerging for selective modification at various positions on the ring. nih.gov The presence of the chloro and cyano substituents on this compound is expected to direct further substitutions in predictable ways, allowing for the controlled synthesis of multi-substituted pyridines. researchgate.netscispace.com Other established reactions of picolinic acid, such as the Hammick reaction, where it reacts with ketones, could also be explored to create novel pyridine-2-carbonols. wikipedia.org
Exploration of Materials Science Applications for this compound Derivatives
The rigid, electron-deficient structure of the picolinic acid scaffold makes its derivatives attractive candidates for advanced functional materials. Future research is poised to explore how derivatives of this compound can be incorporated into next-generation electronics and energy storage devices.
In the field of energy storage, picolinic acid derivatives are being investigated as sustainable, high-performance electrode materials for supercapacitors. nih.govnih.govresearchgate.net For example, a benzimidazole (B57391) picolinic acid derivative (BPEP) has shown promise due to its excellent electrochemical properties, including a specific capacitance of 125.45 F/g. nih.govnih.govresearchgate.net The introduction of chloro and cyano groups in this compound could further enhance the electrochemical reactivity and stability of such materials. nih.govnih.govresearchgate.net
Derivatives of pyridine are also being used as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org By acting as a core structure, substituted pyridines can be functionalized to tune their electronic properties for efficient device performance. acs.org The specific electronic characteristics imparted by the chloro and cyano groups of this compound could lead to novel materials with tailored optoelectronic properties for use in OLEDs or as sensitizers in dye-sensitized solar cells.
Table 2: Potential Materials Science Applications for Picolinic Acid Derivatives
| Application Area | Role of Picolinic Acid Derivative | Key Findings from Related Research | Potential Contribution of this compound |
|---|---|---|---|
| Supercapacitors | Sustainable electrode material | Benzimidazole picolinic acid (BPEP) exhibits high specific capacitance (125.45 F/g) and thermal stability. nih.govnih.govresearchgate.net | The chloro and cyano groups may enhance electrochemical performance and stability. |
| OLEDs | Hole-transporting material (HTM) | Pyridine-substituted pyrenes show good device performance at low driving voltages. acs.org | The electron-withdrawing groups could tune the HOMO/LUMO levels for improved charge transport. |
| Dye-Sensitized Solar Cells (DSSCs) | Anchoring group for dyes on TiO₂ surfaces | Picolinic acid can be used as an effective anchoring group to bind photosensitizers to semiconductor surfaces. | The specific electronic profile could improve dye binding and electron injection efficiency. |
Integration with Flow Chemistry and Automation in Synthesis Research
The synthesis of complex heterocyclic compounds like this compound and its derivatives is set to be revolutionized by the integration of continuous flow chemistry and automation. chim.it These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. chim.itspringerprofessional.deresearchgate.net
Flow chemistry is particularly well-suited for the synthesis of heterocycles, enabling reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or extreme temperatures. nih.govbeilstein-journals.org For the synthesis of picolinic acid derivatives, flow reactors can facilitate multi-step sequences, combining transformations, purifications, and analysis into a seamless process. springerprofessional.deresearchgate.net This approach reduces waste and accelerates the discovery of new compounds. unibe.ch
When coupled with automation, flow systems can be used for high-throughput synthesis and optimization. researchgate.netwhiterose.ac.uk Automated platforms can systematically vary reaction parameters like temperature, concentration, and residence time to quickly identify the optimal conditions for synthesizing a target molecule. researchgate.net This is invaluable for creating libraries of this compound derivatives for screening in drug discovery or materials science applications. whiterose.ac.uk The development of an automated, multi-step flow synthesis for pyridine-oxazoline (PyOx) ligands starting from picolinic acid highlights the potential of this approach. researchgate.net
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound will be achieved through the use of advanced spectroscopic techniques for real-time, in-situ monitoring. These methods provide a "live view" of a reaction as it happens, allowing chemists to observe the formation of products and the appearance of transient intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. iastate.edurptu.de By setting up a reaction directly in an NMR tube, researchers can collect a series of spectra over time to track the concentration of reactants, intermediates, and products. iastate.edunih.govacs.org This provides detailed kinetic data that is crucial for optimizing reaction conditions and understanding complex mechanisms. rptu.denih.govrsc.org Both high-field and benchtop NMR spectrometers can be employed for this on-line monitoring. rptu.de
Other techniques such as Fourier-transform infrared (FTIR) spectroscopy can also be integrated into reaction setups to monitor the progress of chemical transformations. For example, in-situ FTIR can track the consumption of starting materials and the formation of products by observing changes in characteristic vibrational bands. The application of these real-time monitoring tools will be essential for refining the synthesis of this compound and exploring its subsequent chemical transformations with greater precision.
Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring
| Technique | Principle | Application in Chemical Synthesis | Relevance for this compound |
|---|---|---|---|
| In-situ NMR Spectroscopy | Tracks changes in the chemical environment of atomic nuclei over time. | Provides detailed kinetic and mechanistic information; identifies reaction intermediates. iastate.eduacs.org | Optimizing synthetic routes and studying novel reactivity patterns. |
| In-situ FTIR Spectroscopy | Monitors changes in the vibrational frequencies of chemical bonds. | Tracks the disappearance of reactants and appearance of products in real-time. | Monitoring the progress of derivatization reactions, such as acylation or coupling. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe vibrational modes. | Well-suited for process development and control, especially in flow chemistry systems. | Ensuring consistency and determining endpoints in automated or large-scale synthesis. |
Multi-omics Integration in Chemical Biology Research for Derived Compounds
Should derivatives of this compound demonstrate significant biological activity, a major future research direction will be to unravel their mechanisms of action using a multi-omics approach. This strategy integrates data from genomics, proteomics, and metabolomics to provide a holistic view of how a compound affects a biological system. Picolinic acid and its derivatives have already been investigated for a range of biological activities, including anticancer and antimicrobial effects. ontosight.aipensoft.net
For example, if a derivative is found to have antibacterial properties, proteomics (the large-scale study of proteins) can identify which bacterial proteins are overproduced or suppressed in response to the compound. This was done for 2,4-disubstituted pyridine derivatives, which were found to alter the proteome of Mycobacterium tuberculosis, revealing their potential mode of action.
Similarly, metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal how a compound perturbs the metabolic pathways of a cell. By combining these datasets, researchers can build a comprehensive picture of the compound's biological targets and downstream effects. This integrated approach is crucial for optimizing lead compounds in drug discovery and understanding the basis of their therapeutic or toxic effects. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Chloro-3-cyanopicolinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalization of picolinic acid derivatives. Key steps include:
- Chlorination : Electrophilic substitution at the 6-position using chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C).
- Cyano Group Introduction : Nucleophilic cyanation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or substitution reactions with KCN/CuCN.
- Optimization : Use Design of Experiments (DoE) to vary parameters (catalyst loading, solvent polarity, reaction time) and monitor yield/purity via HPLC or LC-MS .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- X-ray Crystallography : Refine data using SHELXL (e.g., twin refinement for disordered crystals; check R-factor convergence) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify substituent positions (e.g., cyano group at δ ~110–120 ppm in ¹³C).
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns.
- Elemental Analysis for C, H, N composition validation .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of chloro and cyano substituents on the reactivity of this compound?
- Methodological Answer :
- Computational Studies :
Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) . - Experimental Probes :
- Kinetic Studies : Monitor reaction rates (e.g., hydrolysis under basic conditions) via UV-Vis spectroscopy.
- Hammett Analysis : Compare substituent effects using σₚ constants to correlate electronic contributions with reactivity trends .
Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound?
- Methodological Answer :
- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals and improve R₁/wR₂ metrics .
- Disorder Handling :
- Apply PART/SUMP restraints for disordered atoms (e.g., solvent molecules).
- Validate thermal parameters (ADPs) with PLATON’s SQUEEZE for solvent-accessible voids .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs (e.g., varying substituents at 3- or 6-positions) and screen against enzyme targets (e.g., kinases) via fluorescence polarization assays.
- Prodrug Design :
- Esterify the carboxylic acid group to improve bioavailability; monitor hydrolysis kinetics in simulated physiological buffers .
Methodological and Experimental Design Questions
Q. What considerations are critical when designing stability studies for this compound under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling :
- Prepare buffered solutions (pH 1–13) and incubate samples at 37°C.
- Quantify degradation via UPLC-MS at intervals (0, 24, 48 hrs).
- Degradation Pathway Analysis :
- Identify byproducts using HR-MS/MS and propose mechanisms (e.g., nucleophilic attack on cyano group in acidic conditions) .
Q. How should researchers address low reproducibility in synthesizing this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) :
- Implement in-situ FTIR to monitor intermediate formation (e.g., chlorination completion).
- Statistical Control :
- Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting yield .
Data Analysis and Reporting
Q. What are best practices for presenting crystallographic data of this compound in publications?
- Methodological Answer :
- CIF Validation :
- Check for ADPs, bond-length outliers, and R-int using checkCIF/PLATON.
- Deposition :
- Submit to Cambridge Structural Database (CSD) with detailed refinement tables (e.g., SHELXL occupancy parameters) .
Q. How can researchers statistically validate the significance of SAR data for this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
